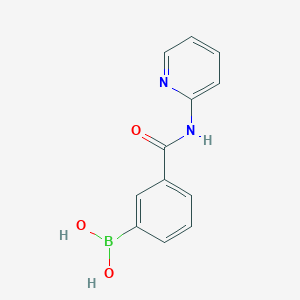

3-(2-Pyridylcarbamoyl)benzeneboronic acid

描述

General Overview of Arylboronic Acids: Structure and Reactivity Paradigms

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aromatic ring. Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. This electron deficiency makes boronic acids effective Lewis acids.

The reactivity of arylboronic acids is diverse. They are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide variety of functional groups. calpaclab.com Beyond C-C bond formation, arylboronic acids can participate in other significant transformations, including the Chan-Lam coupling for C-N and C-O bond formation.

A key feature of boronic acids is their ability to form reversible covalent bonds with diols, such as those found in sugars and glycoproteins. researchgate.net This interaction is fundamental to their use in chemical sensors and for molecular recognition. In aqueous solutions, arylboronic acids can undergo a dehydration reaction to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090). Both the free acid and the boroxine are generally considered equivalent in reactivity for cross-coupling reactions. calpaclab.com

Significance of Pyridylcarbamoyl Motifs in Organic and Supramolecular Chemistry

The pyridylcarbamoyl group, specifically the N-(pyridin-2-yl)benzamide structure, is a crucial scaffold in modern chemistry. Amide derivatives are recognized as essential building blocks for a vast number of natural products and bioactive molecules. researchgate.net The N-(pyridin-2-yl)arylamide substructure, in particular, is a constituent in many medicinally and biologically active compounds. researchgate.netresearchgate.net

In the realm of supramolecular chemistry, the pyridylcarbamoyl motif offers multiple points of interaction. The pyridine (B92270) ring's nitrogen atom possesses a lone pair of electrons, enabling it to act as an effective hydrogen bond or halogen bond acceptor. rsc.orgmdpi.com The amide group (–C(O)NH–) is also a classic hydrogen-bonding unit. This combination allows pyridylamide ligands to direct the self-assembly of complex, ordered structures, such as metal-organic frameworks (MOFs). rsc.org The defined geometry and hydrogen-bonding capabilities of the pyridylamide backbone play a critical role in determining the final topology and properties of these supramolecular structures. rsc.org

Strategic Importance of Integrating Boronic Acid and Pyridylcarbamoyl Architectures

The integration of a boronic acid and a pyridylcarbamoyl group into a single molecule, as seen in 3-(2-Pyridylcarbamoyl)benzeneboronic acid, is a deliberate design strategy to create a bifunctional platform. This combination harnesses the distinct chemical properties of each moiety to generate a molecule with enhanced or novel functionalities.

The strategic importance lies in the potential for synergistic interactions. The pyridylcarbamoyl portion of the molecule can act as a directing group or a binding site for a specific biological target or metal center, while the boronic acid serves as a reactive handle for further chemical modification or as a recognition site for diols. For instance, N-pyridin-2-yl benzamide (B126) analogues have been investigated as allosteric activators for enzymes like glucokinase, a target in diabetes therapy. researchgate.net Boronic acids are themselves critical pharmacophores, famously used as protease inhibitors. calpaclab.com

By combining these two validated pharmacophores, researchers can explore the development of novel therapeutic agents with potentially improved specificity or dual modes of action. Furthermore, in materials science, such a molecule can be used to construct complex polymers or networks where the pyridylcarbamoyl unit provides structural organization through self-assembly, and the boronic acid group allows for cross-linking or sensing capabilities.

Research Trajectories for this compound

While specific research applications for this compound are not yet widely documented in scientific literature, its molecular structure points toward clear research trajectories. It is primarily positioned as a specialized building block for the synthesis of more complex molecules.

The research utility of its isomer, 4-(2-Pyridylcarbamoyl)benzeneboronic acid (CAS 850568-25-1), which is used as a pharmaceutical intermediate, strongly suggests a similar path for the 3-isomer. chemicalbook.comnih.gov Compounds with this architecture are designed for use in drug discovery and medicinal chemistry. For example, related N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and evaluated for their potential as anticancer agents through mechanisms like lipoxygenase inhibition. brieflands.com

Therefore, the primary research trajectory for this compound is its application in the synthesis of novel, biologically active compounds. Researchers would likely use it in Suzuki-Miyaura or Chan-Lam coupling reactions to incorporate the pyridylcarbamoyl-phenyl group into larger molecular frameworks, targeting diseases where enzyme inhibition or receptor activation by these motifs is a validated strategy. Its use in creating targeted enzyme inhibitors, molecular probes, or specialized supramolecular materials remains a promising area of future investigation.

Chemical Compound Data

Table 1: Properties of this compound and its Isomer. Note: Specific experimental data for this compound is not widely available. Properties are based on its structural isomer, 4-(2-Pyridylcarbamoyl)benzeneboronic acid, where indicated.

| Property | Value | Source |

| IUPAC Name | [3-(Pyridin-2-ylcarbamoyl)phenyl]boronic acid | - |

| Molecular Formula | C₁₂H₁₁BN₂O₃ | chemicalbook.comnih.gov |

| Molecular Weight | 242.04 g/mol | chemicalbook.comnih.gov |

| CAS Number | 850568-25-1 (for 4-isomer) | chemicalbook.comnih.gov |

| Melting Point | 124-128 °C (for 4-isomer) | chemicalbook.com |

属性

IUPAC Name |

[3-(pyridin-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BN2O3/c16-12(15-11-6-1-2-7-14-11)9-4-3-5-10(8-9)13(17)18/h1-8,17-18H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLNCTKSPAGVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=N2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Pyridylcarbamoyl Benzeneboronic Acid and Analogs

Synthetic Routes to Substituted Benzeneboronic Acids

The creation of the benzeneboronic acid moiety is a foundational step in the synthesis of the target compound. Chemists have developed several reliable methods for introducing a boronic acid or its ester equivalent onto an aromatic ring.

Palladium-Catalyzed Borylation Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-boron bonds, offering mild conditions and broad functional group tolerance. nih.govorganic-chemistry.org The most common of these is the Miyaura borylation, which typically involves the reaction of an aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). clockss.orgmdpi.com

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields. organic-chemistry.org For instance, the use of ligands like SPhos with PdCl₂(CH₃CN)₂ has been shown to be highly effective for the borylation of various aryl and heteroaryl halides. nih.gov

| Aryl Halide | Boron Source | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 3-Bromoquinoline | Bis-boronic acid | XPhos-Pd-G2 | K₃PO₄ | Ethylene Glycol | 84-95 |

| 5-Iodo-2-methoxy-pyridin-3-yl carbamate | B₂pin₂ | PdCl₂(PPh₃)₂ | KOAc | Dioxane | 65 |

| Aryl Chlorides | Pinacolborane | PdCl₂(CH₃CN)₂ / SPhos | NEt₃ | NEt₃ | High |

| Aryl Halides/Triflates | Pinacolborane | PdCl₂(dppf) | Et₃N | Dioxane | High |

This table presents a selection of palladium-catalyzed borylation reactions, showcasing the versatility of the method with different substrates and conditions. Data sourced from multiple studies. nih.govorganic-chemistry.orgclockss.orgnih.gov

Organometallic Approaches to Boronic Acid Formation

Classic organometallic chemistry provides an alternative route to arylboronic acids. This approach typically involves a two-step process: the formation of an organometallic nucleophile (either a Grignard or organolithium reagent) from an aryl halide, followed by quenching this intermediate with a boron electrophile, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate. mdpi.comorgsyn.orgorgsyn.org

The reaction sequence begins with a halogen-metal exchange, for example, reacting 3-bromopyridine with n-butyllithium at low temperatures to form the 3-pyridyllithium species. orgsyn.org This highly reactive intermediate is then added to a trialkyl borate. The resulting borate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid. orgsyn.org While robust, this method's applicability can be limited by the functional group compatibility of the highly basic organometallic intermediates. mdpi.com

Formation of the Pyridylcarbamoyl Substructure

The pyridylcarbamoyl group (-CONH-Py) is the second key feature of the target molecule. Its construction relies on the formation of a stable amide bond.

Amide Bond Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental reactions in organic synthesis. luxembourg-bio.comresearchgate.net The direct reaction is typically not feasible under mild conditions, necessitating the activation of the carboxylic acid. luxembourg-bio.com This is achieved using a wide array of "coupling reagents."

These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com Common classes of coupling reagents include carbodiimides (e.g., DCC), uronium/aminium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP). luxembourg-bio.com The choice of reagent, solvent, and additives (like HOBt) can be critical to prevent side reactions and ensure high yields, especially in complex molecules. luxembourg-bio.com For the synthesis of 3-(2-Pyridylcarbamoyl)benzeneboronic acid, this step would involve the coupling of a 3-carboxybenzeneboronic acid derivative with 2-aminopyridine.

| Coupling Reagent Class | Example(s) | Mechanism of Action | Common By-products |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea intermediate | Dicyclohexylurea (DCU) |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Forms an active ester (e.g., OBt/OAt ester) | Guanidinium by-products |

| Phosphonium Salts | PyBOP, PyAOP | Forms an active ester | Phosphine oxide |

| Other | Mukaiyama Reagent | Forms a pyridinium salt intermediate | Pyridinone derivatives |

This table summarizes common amide coupling reagent classes used in organic synthesis. The mechanism generally involves the activation of the carboxylic acid to facilitate amine attack. luxembourg-bio.comrsc.org

Convergent Synthesis of this compound

A convergent synthesis, where complex fragments are prepared separately and then joined, is often more efficient for building molecules like this compound. The Suzuki-Miyaura cross-coupling reaction is an ideal strategy for such a convergent approach. mdpi.com

Suzuki-Miyaura Cross-Coupling Employing Related Boronic Acid Derivatives

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nih.govnih.gov Its reliability and functional group tolerance have made it a cornerstone of modern synthetic chemistry. nih.gov

In a convergent synthesis of the target molecule, one could envision several Suzuki-Miyaura strategies. For example, a precursor such as 3-bromo-N-(pyridin-2-yl)benzamide could be coupled with a boron source like B₂pin₂ using a palladium catalyst to install the boronic ester group in the final step. Alternatively, a more complex strategy could involve coupling a bifunctional building block. For instance, a diboronated benzene derivative could undergo a selective, stepwise coupling, first with a halogenated pyridine (B92270) derivative and then with another partner, or an aryl dihalide could be similarly functionalized in a stepwise manner. The Suzuki-Miyaura coupling is particularly effective for creating C-C bonds with heteroaryl compounds, though challenges such as the slow transmetalation of electron-deficient heteroaryl boron derivatives must be managed with carefully selected catalytic systems. nih.gov

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Key Feature |

| Aryl/Heteroaryl Bromides | Lithium triisopropyl 2-pyridylboronate | Pd₂dba₃ / Phosphite or Phosphine Oxide Ligands | KF | Efficient coupling of 2-pyridyl nucleophiles |

| 3-Chloroindazole | Phenylboronic acid | SPhos or XPhos-based precatalysts | K₃PO₄ | Coupling of unprotected nitrogen-rich heterocycles |

| 4-Iodotoluene | Phenylboronic acid | TbPo-Pd(II) | K₂CO₃ | Effective for various substituted aryl halides |

| Pyridine | Arylboronic acids | [Rh(cod)OH]₂ / (S)-Segphos | CsOH | Asymmetric synthesis of 3-substituted piperidines |

This table highlights the scope of Suzuki-Miyaura and related cross-coupling reactions, demonstrating the variety of substrates and catalytic systems that can be employed to form carbon-carbon bonds involving aryl and heteroaryl moieties. nih.govnih.govresearchgate.nettmc.edu

Alternative Synthetic Pathways

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its structure suggests several plausible synthetic routes based on established chemical principles. The primary disconnections for retrosynthetic analysis involve the formation of the amide bond and the installation of the boronic acid moiety. Two principal alternative pathways emerge from this analysis: late-stage amidation and late-stage borylation.

Pathway A: Amide Bond Formation as a Key Step

This approach prioritizes the formation of the amide linkage between a substituted pyridine and a benzeneboronic acid derivative. A common and direct method is the coupling of 2-aminopyridine with 3-carboxybenzeneboronic acid. To facilitate this reaction, the carboxylic acid is typically activated. Standard activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). nih.gov

The general reaction is as follows:

3-Carboxybenzeneboronic acid is converted to a more reactive species (e.g., an acyl chloride or an activated ester).

This activated species is then reacted with 2-aminopyridine in the presence of a base to yield the final product.

Pathway B: Suzuki-Miyaura Coupling for C-B Bond Formation

An alternative strategy involves forming the carbon-boron bond at a later stage of the synthesis. This pathway would begin with the synthesis of N-(pyridin-2-yl)-3-halobenzamide (where the halogen is typically bromine or iodine). This intermediate can be prepared via the amide coupling of 2-aminopyridine and the corresponding 3-halobenzoic acid.

The subsequent and final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The N-(pyridin-2-yl)-3-halobenzamide is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base. This reaction, often referred to as a Miyaura borylation, installs the boronic acid (or a boronate ester, which can be subsequently hydrolyzed) onto the benzene ring. The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon and carbon-heteroatom bonds. audreyli.comcore.ac.uk

The following table summarizes these two alternative synthetic pathways:

| Pathway | Key Reaction | Starting Materials | Key Reagents | Advantages | Potential Challenges |

| A | Amide Coupling | 2-Aminopyridine, 3-Carboxybenzeneboronic acid | SOCl₂, DCC, EDC/NHS | Convergent, potentially fewer steps. | Boronic acid functionality may interfere with some coupling reagents. |

| B | Suzuki-Miyaura Coupling | 2-Aminopyridine, 3-Halobenzoic acid, Bis(pinacolato)diboron | Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) | High functional group tolerance of the Suzuki reaction. | May require an additional hydrolysis step if a boronate ester is formed. |

Systematic Derivatization and Scaffold Modification

Systematic derivatization of the this compound scaffold is crucial for exploring the structure-activity relationship (SAR) of this class of compounds. Modifications can be introduced on the pyridine ring, the benzene ring, or by altering the core structure itself through scaffold hopping.

Derivatization of the Aromatic Rings

Substituents can be systematically introduced onto either the pyridine or the benzene ring.

Pyridine Ring Modification : Starting with substituted 2-aminopyridines allows for the introduction of various functional groups at different positions of the pyridine ring. For example, using 4-methyl-2-aminopyridine or 5-chloro-2-aminopyridine in the synthetic pathways described above would yield analogs with substituents on the pyridine moiety.

Benzene Ring Modification : Similarly, employing substituted 3-carboxybenzeneboronic acids or 3-halobenzoic acids as starting materials enables derivatization of the benzene ring. This allows for the exploration of electronic and steric effects of different substituents on the properties of the final compound.

The following table outlines potential derivatization strategies for the aromatic rings:

| Modification Site | Synthetic Strategy | Example Starting Material | Resulting Analog |

| Pyridine Ring (Position 4) | Use of a substituted 2-aminopyridine | 4-Methyl-2-aminopyridine | 3-((4-Methylpyridin-2-yl)carbamoyl)benzeneboronic acid |

| Pyridine Ring (Position 5) | Use of a substituted 2-aminopyridine | 5-Fluoro-2-aminopyridine | 3-((5-Fluoropyridin-2-yl)carbamoyl)benzeneboronic acid |

| Benzene Ring (Position 4) | Use of a substituted benzene derivative | 4-Fluoro-3-carboxybenzeneboronic acid | 4-Fluoro-3-(pyridin-2-ylcarbamoyl)benzeneboronic acid |

| Benzene Ring (Position 5) | Use of a substituted benzene derivative | 5-Methoxy-3-halobenzoic acid | 5-Methoxy-3-(pyridin-2-ylcarbamoyl)benzeneboronic acid |

Scaffold Modification

Scaffold hopping is a medicinal chemistry strategy aimed at identifying isosteric replacements for a core molecular structure to develop novel compounds with potentially improved properties. For this compound, this could involve replacing the pyridine or benzene ring with other heterocyclic or carbocyclic systems.

For instance, the pyridine ring could be replaced with other nitrogen-containing heterocycles like pyrimidine, pyrazine, or even non-aromatic rings to explore different spatial arrangements and hydrogen bonding patterns. The benzeneboronic acid moiety could be substituted with other aryl or heteroaryl boronic acids, such as thiopheneboronic acid or indoleboronic acid, to investigate the impact of different aromatic systems.

These modifications can lead to the discovery of new chemical entities with distinct biological activities or physicochemical properties.

Fundamental Chemical Reactivity and Mechanistic Aspects

Boronic Acid Interactions with Hydroxyl-Containing Substrates

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- and 1,3-diol functionalities. This interaction is central to many of their applications.

Reversible Covalent Binding with Diols and Polyols

3-(2-Pyridylcarbamoyl)benzeneboronic acid, like other arylboronic acids, readily reacts with diols and polyols to form five- or six-membered cyclic boronate esters. This reaction is a reversible equilibrium, the position of which is dependent on factors such as the concentration of the diol, the pH of the solution, and the inherent affinity between the specific boronic acid and the diol. The formation of these boronate esters is crucial for the use of boronic acids in sensing and separation technologies. The binding preference for different diols can vary, with some boronic acids showing higher affinity for fructose (B13574) over other sugars like glucose, a preference that can be influenced by the isomeric forms of the sugars present in the solution.

Kinetics and Thermodynamics of Boronate Ester Formation

The formation of a boronate ester from a boronic acid and a diol is a thermodynamically driven process. Isothermal titration calorimetry studies on model arylboronic acids have shown that these reactions are generally enthalpically favored. The equilibrium constants for ester formation are influenced by the number of available 1,2-diol pairs on the polyol, with stereochemistry also playing a significant role. For instance, sorbitol has been observed to be a more efficient ester-forming agent compared to mannitol, despite both having multiple diol units.

The kinetics of boronate ester formation can be influenced by the pKa of the boronic acid and the pH of the medium. The reaction proceeds through the attack of a hydroxyl group from the diol on the trigonal planar boronic acid, which is in equilibrium with its more reactive tetrahedral boronate anion form. The rate of this reaction is therefore sensitive to the concentration of the boronate species.

Electronic and Steric Effects of the Pyridylcarbamoyl Group on Boron Reactivity

The pyridylcarbamoyl substituent at the meta-position of the phenyl ring exerts significant electronic and steric effects on the reactivity of the boronic acid group. The amide linkage and the pyridine (B92270) ring can modulate the Lewis acidity of the boron atom. The electron-withdrawing nature of the pyridylcarbamoyl group is expected to increase the Lewis acidity of the boron center, which can, in turn, influence the pKa of the boronic acid and its affinity for diols. The specific positioning of the nitrogen atoms in the pyridyl ring and the amide group can also lead to intramolecular interactions that may affect the geometry and reactivity of the boronic acid.

Influence of Solution Chemistry on Boronic Acid Speciation

The speciation of this compound in solution is highly dependent on the pH. In aqueous media, boronic acids exist in equilibrium between a neutral, trigonal planar form (B(OH)₂) and an anionic, tetrahedral boronate form (B(OH)₃⁻). The pKa of the boronic acid dictates the pH at which these two species are present in equal concentrations. The formation of boronate esters with diols results in a species that is a stronger Lewis acid, leading to a decrease in the apparent pKa by several units. This pH-dependent equilibrium is a critical factor in designing applications for boronic acids, as the binding and release of diols can be controlled by adjusting the pH of the solution.

Stability and Degradation Pathways of Boronic Acid Derivatives

Arylboronic acids and their derivatives can be susceptible to degradation, particularly through oxidation. The boronic acid group can be cleaved from the aromatic ring under oxidative conditions, often yielding the corresponding phenol (B47542) as a degradation product. Studies on peptide boronic acid derivatives have indicated that oxidative degradation can be a primary pathway, which can be initiated by reactive oxygen species. The stability of boronic acids can be enhanced by modulating the electronic properties of the molecule. For example, decreasing the electron density on the boron atom has been shown to significantly increase oxidative stability. This can be achieved through the introduction of electron-withdrawing groups on the aryl ring or by forming intramolecular coordination complexes, such as boralactones.

Catalytic Applications and Organic Transformations

Utilization in Palladium-Catalyzed Cross-Coupling Reactions

A thorough search of chemical databases and scientific journals did not yield any studies focused on the use of 3-(2-Pyridylcarbamoyl)benzeneboronic acid in palladium-catalyzed cross-coupling reactions. While pyridylboronic acids are commonly used as coupling partners in Suzuki-Miyaura reactions, research on the specific ligand effects or catalyst optimization involving this compound is not available. nih.govnih.govacs.orgnih.govaudreyli.comresearchgate.net

Ligand Effects and Catalyst Optimization in Suzuki-Miyaura Coupling

There are no published research findings detailing the ligand effects or catalyst optimization studies for Suzuki-Miyaura coupling where this compound acts as a ligand or a key component influencing the catalytic system. General principles of Suzuki-Miyaura reactions involve the careful selection of ligands, bases, and solvents to optimize reaction yields, but specific data for this compound is absent. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Boronic Acid Transformations

No literature exists that investigates the regioselectivity or stereoselectivity of organic transformations specifically utilizing this compound. The control of selectivity is a critical aspect of modern organic synthesis, but studies providing examples or data for this compound are not documented. nih.gov

Participation in Multicomponent Reactions (e.g., Petasis Reaction)

While the Petasis reaction is a well-known multicomponent reaction that utilizes a wide variety of boronic acids, there is no specific mention or study of this compound participating in this or other similar multicomponent reactions. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgnih.gov The compatibility and reactivity of this specific boronic acid in such a reaction setup have not been reported.

Role as a Lewis Acid Catalyst in Organic Synthesis

The potential for boronic acids to act as Lewis acid catalysts is an area of active research. nih.govacs.orgnih.gov However, there are no documented instances or studies that explore or confirm the role of this compound as a Lewis acid catalyst in any organic synthesis application. Research into the catalytic activity of specific boronic acids, such as 2-carboxyphenylboronic acid, has been noted, but this cannot be extrapolated to the compound . mit.edu

Molecular Recognition and Supramolecular Systems

Selective Binding of Saccharides and Glycans

The primary mechanism for saccharide recognition by boronic acids is the formation of cyclic boronate esters with 1,2- or 1,3-diols present in the sugar structure. This interaction is a reversible covalent process, the equilibrium of which is sensitive to pH.

In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized form. The anionic form is more Lewis acidic and readily reacts with diols to form stable five- or six-membered cyclic boronate esters. The presence of the 2-pyridylcarbamoyl substituent would likely influence the pKa of the boronic acid, thereby affecting the pH range at which optimal binding occurs. Intramolecular hydrogen bonding between the amide proton and the pyridyl nitrogen could also play a role in pre-organizing the molecule for guest binding.

Achieving enantioselective recognition of saccharides with a simple monoboronic acid like 3-(2-Pyridylcarbamoyl)benzeneboronic acid would be challenging. Typically, chiral discrimination requires the introduction of a chiral element into the sensor molecule. This can be achieved by using a chiral scaffold or by incorporating chiral substituents. While the 2-pyridylcarbamoyl group itself is not chiral, its specific geometry and potential for secondary interactions could, in principle, create a chiral binding pocket upon interaction with a saccharide, but significant enantioselectivity would not be expected without further modification.

Chemosensory Design and Performance

Boronic acids are frequently incorporated into chemosensors due to the predictable changes in their electronic and photophysical properties upon saccharide binding.

To create a fluorescent or colorimetric sensor, the boronic acid moiety is typically coupled to a signaling unit, such as a fluorophore or a chromophore. The 2-pyridylcarbamoyl group itself does not possess strong intrinsic fluorescence in the visible region. Therefore, for this compound to function as a fluorescent sensor, it would likely need to be part of a larger system where the binding event modulates the emission of an appended fluorophore. This modulation can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET).

Ratiometric sensing, which involves monitoring the ratio of fluorescence intensities at two different wavelengths, is a powerful technique that can provide more accurate and reliable measurements by correcting for variations in probe concentration and instrumental factors. A ratiometric sensor based on this compound could potentially be designed by creating a system where saccharide binding induces a significant shift in the emission spectrum, leading to a change in the ratio of the two emission peaks.

Construction of Dynamic Covalent Libraries

Dynamic covalent chemistry (DCC) utilizes reversible reactions to generate libraries of compounds that can adapt their composition in response to a template. The reversible formation of boronate esters is a well-established tool in DCC. A dynamic covalent library could theoretically be constructed using this compound as a building block, along with a variety of diols and other components capable of reversible reactions. The addition of a target saccharide could then lead to the amplification of the library member with the highest affinity for that specific sugar. The 2-pyridylcarbamoyl group could introduce additional non-covalent interactions that influence the stability and composition of the library.

Inclusion Complexation with Macrocyclic Hosts (e.g., Cyclodextrins)

In the field of supramolecular chemistry, the formation of inclusion complexes between a host molecule and a guest molecule is a fundamental concept of molecular recognition. alfachemic.com Cyclodextrins are a well-known class of macrocyclic hosts, which are cyclic oligosaccharides composed of glucopyranose units linked in a toroidal or cone shape. onlinepharmacytech.infonih.gov This structure results in a hydrophilic outer surface and a hydrophobic inner cavity, which allows for the encapsulation of appropriately sized guest molecules. onlinepharmacytech.infonih.gov The formation of such host-guest complexes can significantly alter the physicochemical properties of the guest molecule, including its aqueous solubility, stability, and dissolution rate. onlinepharmacytech.infonih.govmdpi.com

The primary driving forces for the formation of inclusion complexes with cyclodextrins include hydrophobic interactions, van der Waals forces, electrostatic interactions, and hydrogen bonding. nih.gov The size and shape complementarity between the host's cavity and the guest molecule is a critical factor for stable complex formation. nih.gov Common cyclodextrins include α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, which are composed of six, seven, and eight glucopyranose units, respectively, offering cavities of different dimensions. nih.gov

The characterization and study of these inclusion complexes are performed using various analytical techniques. Phase solubility studies are widely used to determine the stoichiometry of the complex and its stability constant (Kf). beilstein-journals.org Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D techniques like ROESY), and Fourier-transform infrared (FT-IR) spectroscopy provide insights into the interactions between the host and guest molecules. nih.govnih.gov Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also confirm complex formation by observing changes in the thermal properties of the guest molecule upon inclusion. nih.gov

A thorough literature search for studies on the inclusion complexation of This compound with cyclodextrins or other macrocyclic hosts did not yield any specific research findings. While the principles of cyclodextrin (B1172386) complexation are well-established for a wide array of guest molecules, including other boronic acid derivatives and pyridyl-containing compounds, no data has been published regarding the formation of inclusion complexes with This compound . nih.govnih.govresearchgate.net

Consequently, there is no available information on the binding affinity, stoichiometry, or structural details of any potential inclusion complex between This compound and cyclodextrins. The table below, which would typically present such research findings, remains empty to reflect this absence of data in the current scientific literature.

Interactive Data Table: Research Findings on the Inclusion Complexation of this compound with Macrocyclic Hosts

| Macrocyclic Host | Guest Molecule | Stoichiometry | Binding Constant (K) | Method of Determination | Research Findings | Reference |

| Data Not Available | This compound | Data Not Available | Data Not Available | Data Not Available | No studies found | N/A |

Coordination Chemistry and Metal Ligand Interactions

Metal Complexation by Pyridyl-Carbamoyl Chelation

The primary and most well-understood coordination mode of 3-(2-Pyridylcarbamoyl)benzeneboronic acid involves the synergistic action of the pyridine (B92270) nitrogen and the carbamoyl oxygen. This arrangement forms a classic bidentate chelate, where both donor atoms bind to a single metal center, creating a stable five-membered ring. This chelation is a powerful driving force in complex formation, significantly enhancing the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands—a phenomenon known as the chelate effect.

The pyridine nitrogen acts as a soft Lewis base, while the carbamoyl oxygen is a harder Lewis base. This combination allows for effective coordination with a wide range of transition metals. In complexes involving ligands with pyridyl-amide functionalities, the deprotonated amide nitrogen can also participate in coordination, creating a potent anionic N,N-donor set researchgate.net. However, in the neutral form, the N(pyridyl), O(carbonyl) chelation is typical. The formation of these stable chelates is a key feature in the construction of both discrete molecular complexes and extended coordination polymers rsc.org. Research on related pyridinone ligands has shown that amide linkages provide rigidity and can facilitate strong hydrogen bonds within the metal complex, further enhancing stability nih.gov.

Boron as a Lewis Acidic Coordination Site

Distinct from the chelation behavior of the pyridyl-carbamoyl group, the boronic acid moiety [-B(OH)₂] introduces a Lewis acidic site into the ligand framework. The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting electron density from a Lewis base. This allows the boron atom to act as a secondary coordination site.

This Lewis acidity can manifest in several ways within a metal-organic structure:

Interaction with Solvents or Anions: The boron center can coordinate with Lewis basic solvent molecules (like water or dimethylformamide) or anions present in the reaction medium.

Supramolecular Assembly: It can form dative bonds or strong interactions with Lewis basic sites on adjacent molecules, such as a nitrogen atom or a carbonyl group, leading to the formation of extended supramolecular networks.

Modulation of Reactivity: The coordination at the boron site can influence the electronic properties and reactivity of the entire metal complex. The interaction with Lewis acids can be used to tune the kinetic and thermodynamic properties of metal centers in a complex nih.gov. Studies on ambiphilic ligands containing both Lewis basic donors and Lewis acidic centers (such as those from Group 13) highlight the sophisticated control such functionalities offer in manipulating the electronic structure and catalytic activity of metal complexes researchgate.netnih.gov. While the boronic acid group is a weaker Lewis acid than many organometallic counterparts, its ability to participate in coordination significantly enriches the structural possibilities of its complexes mdpi.com.

Structural Characterization of Metal-Organic Adducts

While a specific crystal structure for a metal complex of this compound is not available in the cited literature, extensive studies on complexes with similar pyridyl-amide, pyridyl-pyrazole, and pyridine-carboxylate ligands provide a clear picture of the expected structural motifs rsc.orgresearchgate.netnih.govsemanticscholar.org.

In a typical octahedral complex formed by a pyridyl-amide ligand, the metal ion is coordinated by donor atoms from multiple ligands. For instance, in a bis-ligand nickel(II) complex with a related tridentate azo-containing pyridine amide ligand, the Ni(II) center is bound by two ligands in a meridional configuration, resulting in a severely distorted octahedral geometry researchgate.net. Similarly, Co(II) and Ni(II) complexes with a 3-(2-pyridyl)pyrazole-based ligand show the metal ions coordinated by six nitrogen donors from three distinct ligands, forming an octahedral environment nih.gov.

The coordination geometry is highly dependent on the metal ion. For example, Ni(II) has a strong preference for square planar or octahedral geometries, Cu(I) often adopts a tetrahedral geometry, and Ag(I) can form linear complexes jscimedcentral.com.

A hypothetical mononuclear complex of a generic divalent metal ion (M²⁺) with two molecules of deprotonated 3-(2-Pyridylcarbamoyl)benzeneboronate might exhibit the structural parameters detailed in the interactive table below, based on known structures of similar complexes.

| Parameter | Typical Value / Description | Reference Moiety |

|---|---|---|

| Metal Ion (M) Coordination Number | 6 | M(II) |

| Coordination Geometry | Distorted Octahedral | M(II) |

| M-N(pyridyl) Bond Length | 2.0 - 2.2 Å | nih.govsemanticscholar.org |

| M-O(carbonyl) Bond Length | 1.9 - 2.1 Å | semanticscholar.org |

| N(pyridyl)-M-O(carbonyl) Bite Angle | ~79-82° | semanticscholar.org |

| B-O Bond Length | 1.35 - 1.39 Å | General Boronic Acids |

| B-C(phenyl) Bond Length | 1.55 - 1.58 Å | General Phenylboronic Acids |

These structural arrangements are fundamental to understanding the properties and potential applications of materials derived from this ligand, from discrete catalysts to extended metal-organic frameworks.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules, providing a good balance between accuracy and computational cost. lodz.pl Such calculations are instrumental in understanding the geometry, stability, and reactivity of 3-(2-Pyridylcarbamoyl)benzeneboronic acid.

Theoretical investigations on the closely related (3-Carbamoylphenyl)boronic acid, performed using the B3LYP/6-311+G(2d,p) level of theory, reveal key electronic properties. epstem.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity. nih.gov

For (3-Carbamoylphenyl)boronic acid, the calculated HOMO-LUMO gap is 5.59 eV. nih.gov The introduction of the 2-pyridyl group in this compound is expected to modulate these electronic properties. The pyridine (B92270) ring, being an electron-withdrawing group, could lead to a lowering of the LUMO energy and potentially a smaller HOMO-LUMO gap, thereby influencing the molecule's reactivity.

DFT calculations can also be used to determine a range of global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity and stability. These descriptors, derived from the HOMO and LUMO energies, are summarized in the table below, with values calculated for the analogous (3-Carbamoylphenyl)boronic acid. researchgate.net

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for (3-Carbamoylphenyl)boronic acid

| Property | Definition | Calculated Value |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | -7.15 eV |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | -1.56 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.59 eV |

| Ionization Potential (I) | -EHOMO | 7.15 eV |

| Electron Affinity (A) | -ELUMO | 1.56 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.355 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.795 eV |

| Chemical Softness (S) | 1/(2η) | 0.179 eV-1 |

| Data sourced from theoretical calculations on (3-Carbamoylphenyl)boronic acid using the B3LYP/6-311+G(2d,p) method. epstem.netresearchgate.net |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the boronic acid and amide groups, as well as the nitrogen of the pyridine ring, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic protons of the boronic acid group.

Simulation of Molecular Recognition Events

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a key interaction in saccharide recognition. nih.gov The structure of this compound, featuring a boronic acid moiety for diol binding and an amide-linked pyridyl group capable of hydrogen bonding and π-π stacking, makes it a prime candidate for complex molecular recognition events.

Molecular dynamics (MD) simulations are a powerful computational tool to study these interactions over time, providing insights into the binding mechanisms, conformational changes, and stability of host-guest complexes. nih.govplos.org An MD simulation for this compound interacting with a target molecule (e.g., a saccharide, a peptide, or a synthetic host like a cucurbituril) would typically involve the following steps:

System Setup: Building a model of the complex in a simulated aqueous environment, using force fields like GROMOS or AMBER to define the interatomic forces. plos.orgnih.gov

Equilibration: Gradually heating and pressurizing the system to reach the desired temperature and pressure (e.g., 300 K and 1 atm) to achieve a stable state. nih.gov

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the complex. frontiersin.org

Analysis of the MD trajectory can reveal key aspects of the molecular recognition event, such as:

Binding Stability: Calculated by monitoring the root-mean-square deviation (RMSD) of the ligand within the binding site. frontiersin.org

Key Intermolecular Interactions: Identifying persistent hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex. plos.org

Binding Free Energy: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the free energy of binding, which indicates the affinity of the guest for the host. plos.org

For this compound, simulations could explore how the pyridyl-carbamoyl moiety contributes to binding specificity and affinity, complementing the primary interaction of the boronic acid group. These simulations are crucial in the rational design of selective sensors or inhibitors. rsc.org

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves identifying stable conformers and determining the energy barriers for rotation around its single bonds.

A detailed conformational analysis has been performed on the closely related (3-Carbamoylphenyl)boronic acid using both Hartree-Fock (HF) and DFT (B3LYP) methods. epstem.net The primary focus of such studies is the rotation around key dihedral angles. For this molecule, critical rotations include:

Rotation of the hydroxyl groups around the B-O bonds.

Rotation of the entire boronic acid group [-B(OH)₂] relative to the phenyl ring.

Rotation of the carbamoyl group [-C(O)NH₂] relative to the phenyl ring.

The study on (3-Carbamoylphenyl)boronic acid involved calculating the potential energy surface (PES) by systematically varying the dihedral angles of the B-O-H groups and the potential energy curve (PEC) for the rotation around the C(phenyl)-B bond. epstem.netresearchgate.net A PEC scan involves performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at intervals (e.g., every 10-15 degrees), while all other geometric parameters are allowed to relax. q-chem.comq-chem.com

The results for the rotation around the C(phenyl)-B bond in (3-Carbamoylphenyl)boronic acid show that the planar conformation (dihedral angle of 0°) is the highest energy state (rotational barrier), while the lowest energy conformation occurs when the boronic acid group is orthogonal to the phenyl ring (dihedral angle of 90°). epstem.net This is attributed to steric hindrance in the planar state.

Table 2: Calculated Rotational Energy Barriers for (3-Carbamoylphenyl)boronic acid

| Rotational Coordinate (Dihedral Angle) | Method | Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |

| C-C-B-O | HF/6-311+G(2d,p) | 3.90 | 90° |

| C-C-B-O | B3LYP/6-311+G(2d,p) | 3.01 | 90° |

| Data represents the energy difference between the highest energy conformer (0°) and the lowest energy conformer (90°). Sourced from a potential energy curve scan of (3-Carbamoylphenyl)boronic acid. epstem.net |

For this compound, additional rotational barriers would exist for the C(phenyl)-C(amide), C(amide)-N, and N-C(pyridyl) bonds. The rotation around the amide C-N bond is known to have a significant energy barrier due to its partial double-bond character. colostate.edunih.gov A complete conformational analysis would require a multi-dimensional PES scan to map the complex energy landscape and identify all low-energy conformers.

Predictive Modeling of Reaction Pathways

Computational chemistry can be used to model the entire pathway of a chemical reaction, identifying intermediates and transition states to predict the feasibility and selectivity of a transformation. pku.edu.cn For this compound, this could involve modeling reactions such as the formation of boronic esters with diols or cross-coupling reactions.

The process of modeling a reaction pathway typically involves:

Geometry Optimization: Calculating the minimum energy structures of the reactants, products, and any potential intermediates.

Transition State (TS) Search: Locating the first-order saddle point on the potential energy surface that connects reactants to products. This is the point of maximum energy along the minimum energy path and represents the activation barrier. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) are often used for this purpose. colostate.edu

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. Reactants and products should have all real (positive) frequencies, while a transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. colostate.edu

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the corresponding reactant and product to ensure the correct connection.

Advanced Materials Applications

Incorporation into Stimuli-Responsive Polymeric Materials

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers. nih.govnih.gov The incorporation of 3-(2-Pyridylcarbamoyl)benzeneboronic acid into polymer structures imparts this responsiveness. The boronic acid component can interact with diol-containing molecules, such as sugars, leading to materials that respond to glucose concentrations. mdpi.com Furthermore, the nitrogen atom in the pyridyl ring can be protonated or deprotonated, making the material sensitive to pH changes. mdpi.commdpi.com This dual sensitivity allows for the design of complex systems that can react to multiple environmental cues. mdpi.com

Hydrogels are water-swollen polymer networks with applications in biomedicine and beyond. nih.govresearchgate.net When this compound or similar boronic acid-containing monomers are incorporated into a hydrogel network, the resulting material exhibits pronounced stimuli-responsive behavior. utwente.nl

The primary mechanism for this responsiveness is the formation and dissociation of boronate esters. The boronic acid group can form reversible covalent bonds with polymers containing diol units, such as polyvinyl alcohol (PVA). rsc.org The stability of these boronate ester crosslinks is highly dependent on pH. nih.govnih.gov In alkaline conditions, the bonds are stable, leading to a crosslinked, robust gel. researchgate.net As the pH becomes more acidic, the equilibrium shifts, causing the bonds to break and the hydrogel to soften or even dissolve. nih.govresearchgate.net This pH-dependent swelling and deswelling is a key feature of these smart hydrogels. nih.govmdpi.com

| Property | Triggering Stimulus | Mechanism of Action | Resulting Change in Hydrogel |

| Swelling/Deswelling | pH | Protonation/deprotonation of pyridyl group and ionization state of boronic acid, affecting boronate ester stability. mdpi.comnih.gov | Changes in hydrogel volume and stiffness. nih.gov |

| Crosslink Density | Glucose/Diols | Competitive binding of free diol molecules with boronic acid moieties. | Decrease in mechanical strength, potential dissolution. |

| Mechanical Strength | pH | Formation or cleavage of boronate ester crosslinks. researchgate.net | Reversible transition between gel and solution states. |

Surface Modification and Functionalization

The functional groups of this compound are ideal for modifying the surfaces of various materials, including inorganic nanoparticles. acs.orgacs.org This functionalization can alter surface properties such as hydrophilicity, biocompatibility, and specific molecular recognition capabilities. acs.org

The boronic acid moiety is particularly effective for creating "boronate affinity materials," which can selectively bind to molecules containing cis-diol groups, such as carbohydrates, glycoproteins, and certain nucleotides. acs.org This has been demonstrated in the functionalization of nanosilica, where boronic acid groups were immobilized on the surface to create materials capable of selectively capturing these biomolecules. acs.org This specific binding is reversible and can often be controlled by adjusting the pH.

Similarly, the pyridyl and amide groups can engage in hydrogen bonding and electrostatic interactions, which can be used to direct the assembly of molecules on a surface or to enhance adhesion to biological tissues. For instance, phenylboronic acid derivatives have been used to modify silica (B1680970) particles to improve their mucoadhesive properties, a principle relevant to drug delivery systems. The combination of dynamic covalent bonding via the boronic acid and other intermolecular forces from the pyridylcarbamoyl portion allows for a versatile approach to surface engineering.

Self-Healing and Adaptive Materials Systems

The development of materials that can autonomously repair damage is a major goal in materials science. The chemistry of this compound is central to one of the key strategies for creating such self-healing systems. rsc.org

The core principle lies in the reversible nature of the boronate ester bond formed between the boronic acid group and a diol. rsc.org When a material crosslinked by these bonds is damaged, the bonds may break. However, they can reform spontaneously under the right conditions (typically at neutral or alkaline pH), allowing the material to heal and recover its mechanical integrity. nih.gov This dynamic covalent chemistry enables the material to adapt to stress and repair itself without external intervention. rsc.orgnih.gov

Hydrogels are a prime example of materials where this self-healing capability has been successfully implemented. nih.gov A hydrogel network formed by crosslinking a diol-containing polymer (like PVA) with a boronic acid-functionalized polymer can be cut and then heal upon rejoining the pieces, with the dynamic boronate ester bonds reforming across the interface. nih.govnih.gov The process is often pH-responsive; the healing efficiency can be modulated by changing the pH, which affects the equilibrium of the boronate ester formation. nih.govresearchgate.net The incorporation of the pyridyl group can further influence the kinetics and strength of this healing process due to its own pH-responsive nature and ability to form secondary hydrogen bonds.

Perspectives in Chemical Biology and Advanced Molecular Tools

Investigation of Enzyme Inhibition Mechanisms

Inhibition of Phosphodiesterases and Related Enzymes

No published studies were found that specifically evaluate the inhibitory activity of 3-(2-Pyridylcarbamoyl)benzeneboronic acid against phosphodiesterases (PDEs) or any other related enzymes. While the boronic acid functional group is a known pharmacophore in the design of enzyme inhibitors, particularly serine protease and phosphodiesterase inhibitors, research has focused on other derivatives. For context, the general mechanism of boronic acid-based inhibitors involves the formation of a reversible covalent bond between the boron atom and a nucleophilic residue, such as serine, in the active site of the enzyme. This interaction can lead to potent and selective inhibition.

Data Table on Phosphodiesterase Inhibition by this compound:

Modulation of Biomolecular Interactions

There is no available research on the role of this compound in the modulation of biomolecular interactions, such as protein-protein interactions. The ability of small molecules to either inhibit or stabilize such interactions is a significant area of chemical biology research. However, no studies have been reported that investigate this specific compound in this capacity.

Data Table on the Modulation of Biomolecular Interactions:

Development of Chemical Probes for Biological Systems

The development of chemical probes, including fluorescent probes for bioimaging, is a crucial aspect of chemical biology. These tools enable the visualization and study of biological processes in real-time. The core structure of this compound could potentially be functionalized to create such probes. However, a review of the current literature reveals no instances of this compound being developed or utilized as a chemical probe. Research in this area has explored other boronic acid-containing molecules for sensing reactive oxygen species or other analytes, but not the specific compound .

Data Table on Chemical Probe Applications:

常见问题

Q. What are the best practices for long-term storage of this compound to prevent hydrolysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。